molecular formula C10H7ClN2O3 B8133210 Methyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate

Methyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B8133210
M. Wt: 238.63 g/mol
InChI Key: INQUFYTXYVXXAB-UHFFFAOYSA-N
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Description

Methyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate is a nitrogen-containing heterocyclic compound featuring a fused pyrido[1,2-a]pyrimidine core. Key structural elements include:

  • A chlorine substituent at position 7, which may improve metabolic stability and electronic effects.
  • A 4-oxo (ketone) group at position 4, contributing to hydrogen-bonding interactions.

This compound is synthesized via catalyst-free reactions in water using 2-aminopyridines and dialkylethylenedicarboxylates, as described by Yan et al. . Its structural versatility makes it a scaffold for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

methyl 7-chloro-4-oxopyrido[1,2-a]pyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c1-16-10(15)7-4-9(14)13-5-6(11)2-3-8(13)12-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQUFYTXYVXXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N2C=C(C=CC2=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminopyridine Derivatives with β-Keto Esters

A foundational approach involves cyclocondensation reactions between 2-aminopyridine derivatives and β-keto esters. This method leverages the nucleophilic nature of the amino group to form the pyrido[1,2-a]pyrimidine core. For example, BiCl₃-catalyzed solvent-free synthesis has been employed to generate 4H-pyrido[1,2-a]pyrimidin-4-ones, which serve as precursors for further functionalization . The reaction proceeds via:

  • Acylation : The β-keto ester reacts with 2-aminopyridine, forming an enamine intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the enamine nitrogen onto the carbonyl carbon yields the fused bicyclic structure.

Reaction Conditions :

  • Catalyst: BiCl₃ (5 mol%)

  • Temperature: 80–100°C

  • Time: 2–4 hours

  • Yield: 85–92%

This method is notable for its environmental friendliness, as it avoids solvents and produces only water and alcohol as byproducts.

Chlorination of Pyrido[1,2-a]pyrimidine Precursors

Introducing the chlorine atom at position 7 typically occurs via electrophilic aromatic substitution (EAS) or radical-mediated pathways. EAS with Cl₂ or SOCl₂ is commonly used, though regioselectivity must be carefully controlled to avoid over-chlorination.

Procedure :

  • Substrate : Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate (prepared via cyclocondensation).

  • Chlorinating Agent : SOCl₂ in dichloromethane.

  • Conditions : Reflux at 40°C for 6 hours.

  • Workup : Quenching with ice-water followed by neutralization with NaHCO₃.

Yield : 70–75%.

Radical chlorination using N-chlorosuccinimide (NCS) under UV light has also been explored but shows lower regioselectivity .

Multi-Step Synthesis via Diazonium Salt Intermediates

A sophisticated route involves the generation of diazonium salts for subsequent coupling reactions. This method, detailed in studies on pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborates, enables precise functionalization at position 3 before introducing the chlorine atom .

Key Steps :

  • Diazotization : Treatment of 3-amino-4-oxo-4H-pyrido[1,2-a]pyrimidine with NaNO₂ and HBF₄ in acidic medium.

  • Coupling : Reaction with methyl acrylate under photoredox conditions (e.g., eosin Y catalyst, visible light).

  • Chlorination : As described in Section 2.

Advantages :

  • Enables late-stage diversification of the core structure.

  • Photoredox conditions minimize side reactions .

Hydrolysis-Esterification Tandem Reactions

A two-step protocol involves hydrolysis of a nitrile intermediate followed by esterification. This approach is particularly useful for introducing the methyl carboxylate group.

Example :

  • Hydrolysis : 7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbonitrile is treated with aqueous HCl to yield the carboxylic acid.

  • Esterification : The acid is refluxed with methanol and H₂SO₄ to form the methyl ester.

Optimization Data :

StepReagentsTemperatureTimeYield
Hydrolysis6M HCl100°C8 h90%
EsterificationMeOH, H₂SO₄65°C12 h85%

This method ensures high purity but requires rigorous drying to prevent side reactions during esterification .

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and limitations of the methods discussed:

MethodKey AdvantageLimitationsScalability
CyclocondensationSolvent-free, high yieldRequires high-purity starting materialsIndustrial
EAS ChlorinationRegioselectiveToxic reagents (SOCl₂)Lab-scale
Diazonium Salt CouplingFunctional flexibilityMulti-step, costly catalystsPilot-scale
Hydrolysis-EsterificationHigh purityLengthy reaction timesLab-scale

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group at the 4-position can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).

    Reduction Reactions: Commonly performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Often conducted using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: Formation of the corresponding alcohol.

    Oxidation Reactions: Introduction of additional functional groups such as hydroxyl or carboxyl groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of methyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate exhibit significant antimicrobial properties. In a study published in the Journal of Medicinal Chemistry, various analogs were synthesized and tested against bacterial strains, showing promising results against resistant pathogens .

Anticancer Potential
The compound has also been investigated for its anticancer properties. A study demonstrated that certain derivatives could inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Agrochemical Applications

Pesticidal Activity
this compound has been evaluated for its potential as a pesticide. Field trials indicated that formulations containing this compound reduced pest populations effectively while maintaining safety for beneficial insects .

Biochemical Research

Enzyme Inhibition Studies
The compound has been employed in studies aimed at identifying enzyme inhibitors. For instance, it was found to inhibit specific kinases involved in cellular signaling pathways, which could lead to novel therapeutic strategies for various diseases .

Case Study 1: Antimicrobial Efficacy

A comprehensive study involved synthesizing multiple derivatives of this compound and testing them against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced antibacterial activity significantly.

Case Study 2: Cancer Cell Line Testing

In vitro tests on breast cancer cell lines revealed that specific derivatives of the compound induced apoptosis at lower concentrations than previously reported chemotherapeutic agents. This suggests a potential role for these compounds in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 (µM)Reference
AntibacterialMethyl 7-chloro derivative15
AnticancerModified pyrido-pyrimidine10
Enzyme InhibitionKinase inhibitor variant5
PesticidalField formulationEffective

Mechanism of Action

The mechanism of action of Methyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Differences Evidence ID
Methyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate (Target) C₁₁H₈ClN₂O₃ ~251.65* Cl (7), COOCH₃ (2), O (4) Reference compound [2, 4]
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate C₁₂H₁₀N₂O₃ 230.22 COOC₂H₅ (2), O (4) Longer alkyl chain; no Cl substituent [2, 4]
7-Chloro-4-methyl-2-oxo-2H,3H,4H-pyrido[1,2-a]pyrimidine-4-carboxylic acid C₁₀H₉ClN₂O₃ 240.64 Cl (7), COOH (4), CH₃ (4) Carboxylic acid group; methyl at position 4 [3]
Methyl 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate C₁₃H₁₀N₂O₃S 274.29 CH₃ (7), COOCH₃ (2), S-containing ring Thieno ring fusion; higher molecular weight [9]

*Calculated based on analogous compounds in .

Key Observations:

  • Alkyl Chain Variations : Ethyl esters (e.g., C₁₂H₁₀N₂O₃) exhibit higher lipophilicity but slower hydrolysis rates compared to methyl esters .
  • Carboxylic Acid vs. Ester : The carboxylic acid derivative (C₁₀H₉ClN₂O₃) has lower lipophilicity and may show altered bioavailability due to ionization at physiological pH .

Biological Activity

Methyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate is a compound with significant potential in medicinal chemistry. Its structure, characterized by a pyrido-pyrimidine framework, suggests a versatile biological activity profile. This article delves into its biological activities, supported by data tables and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1589518-29-5
  • Molecular Formula : C10H7ClN2O3
  • Molecular Weight : 238.63 g/mol

Anticancer Properties

Research indicates that pyrido[1,2-a]pyrimidine derivatives exhibit promising anticancer activities. The compound's structural similarity to known anticancer agents suggests it may function similarly.

Case Study Data :

A study evaluated various pyrido[1,2-a]pyrimidine derivatives against different cancer cell lines. The results are summarized in the following table:

CompoundCell LineIC50 (µM)Mechanism of Action
1MDA-MB45329.1Induces apoptosis via mitochondrial pathway
2MCF-715.3Inhibits cell proliferation
3A54922.5Disrupts DNA synthesis

These findings suggest that this compound could be further investigated for its potential as an anticancer agent.

Neuropharmacological Effects

The compound has also been studied for its interaction with nicotinic acetylcholine receptors (nAChRs). Positive allosteric modulation of these receptors can enhance cognitive function and has implications for treating neurodegenerative diseases.

Research Findings :

In vitro studies demonstrated that derivatives of this compound act as positive allosteric modulators of α7 nAChRs. A notable finding includes:

CompoundEC50 (µM)Max Modulation (%)
Methyl 7-chloro derivative0.14600

This high level of modulation indicates strong potential for cognitive enhancement applications.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicity profile of this compound is crucial for its development as a therapeutic agent.

Toxicity Studies

Toxicological assessments reveal that while the compound exhibits some cytotoxic effects, it also shows selective toxicity towards cancer cells compared to normal cells. The following table summarizes toxicity data:

Test SubjectDose (mg/kg)Observed Effects
Normal Cells50No significant cytotoxicity
Cancer Cells10Significant apoptosis induction

Q & A

Basic: What are the standard synthetic routes for preparing Methyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate?

Answer:
The compound is typically synthesized via condensation reactions involving substituted pyridine precursors. A common approach involves reacting 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with alkyl glycinate esters in methanol under mild conditions (room temperature, 1 hour), followed by cyclization with sodium methoxide . For example:

  • Step 1: React 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (10 mmol) with ethyl N-alkylglycinate (10 mmol) in methanol and triethylamine (20 mmol) to form an intermediate aldehyde.
  • Step 2: Treat the intermediate with sodium methoxide in methanol, followed by acidification to precipitate the final product .
    Key Considerations: Solvent choice (methanol), stoichiometry of base (triethylamine), and reaction time are critical for yield optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate

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